N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound (hereafter referred to by its full systematic name) is a quinolinone-based acetamide derivative characterized by:
- A 4-chlorophenyl group linked via an acetamide bridge.
- A 1,4-dihydroquinolin-4-one core substituted at position 3 with a 3,4-dimethylbenzoyl moiety and at position 6 with a methoxy group.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O4/c1-16-4-5-18(12-17(16)2)26(32)23-14-30(15-25(31)29-20-8-6-19(28)7-9-20)24-11-10-21(34-3)13-22(24)27(23)33/h4-14H,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOADXSHKNGQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the nucleophilic substitution of a suitable chlorophenyl derivative onto the quinoline core.
Acylation: The final step is the acylation of the quinoline derivative with 3,4-dimethylbenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the carbonyl position.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry: Due to its quinoline core, it may exhibit anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Material Science: Its unique structure may make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, the compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations in the Quinolinone Core
The quinolinone scaffold is a common feature among analogs, but substituent variations significantly alter physicochemical and biological properties:
Key Observations :
Structural and Crystallographic Comparisons
Dihedral Angles and Conformation :
In N-substituted 2-arylacetamides, dihedral angles between aromatic rings and the amide group critically influence molecular packing and intermolecular interactions. For example, analogs with dichlorophenyl groups exhibit dihedral angles ranging from 44.5° to 77.5°, affecting crystal lattice stability and solubility . The target compound’s 3,4-dimethylbenzoyl group likely introduces steric bulk, reducing rotational freedom compared to smaller substituents like benzenesulfonyl .Hydrogen Bonding : Amide groups in analogs form R₂²(10) dimers via N–H⋯O interactions, a feature conserved in the target compound. Such interactions may enhance thermal stability but reduce membrane permeability .
Biological Activity
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chlorophenyl group and a quinoline moiety. Its molecular formula is , with a molecular weight of approximately 396.87 g/mol. The structural features are crucial for its interaction with biological targets.
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. Specifically, the compound has been shown to affect key signaling pathways that regulate cell growth and survival.
Case Studies and Research Findings
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential.
- Comparative Analysis : A comparative study involving various derivatives of quinoline compounds highlighted that this specific compound had one of the highest antiproliferative activities among tested analogs. The results are summarized in Table 1.
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | |
| N-(4-chlorophenyl)-2-[3-(dimethylbenzoyl)-6-methoxyquinoline]acetamide | A549 | 20.5 | |
| Irinotecan (Standard) | MCF-7 | 25.0 |
Safety Profile and Toxicity
While the compound demonstrates significant antiproliferative activity, it is essential to evaluate its safety profile. Preliminary studies suggest that at therapeutic concentrations, the compound exhibits low toxicity towards normal human cells, with a high selectivity index (SI). This indicates a favorable safety margin compared to traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
